3,6-dimethyl-N-(3-phenyl-1,2,4-thiadiazol-5-yl)-1-benzofuran-2-carboxamide
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Overview
Description
3,6-dimethyl-N-(3-phenyl-1,2,4-thiadiazol-5-yl)-1-benzofuran-2-carboxamide is a synthetic organic compound that belongs to the class of benzofuran derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,6-dimethyl-N-(3-phenyl-1,2,4-thiadiazol-5-yl)-1-benzofuran-2-carboxamide typically involves multiple steps, starting from readily available starting materials. A common synthetic route might include:
Formation of Benzofuran Core: The benzofuran core can be synthesized through cyclization reactions involving phenols and aldehydes or ketones.
Introduction of Dimethyl Groups: Methylation reactions using methylating agents such as methyl iodide or dimethyl sulfate.
Formation of Thiadiazole Ring: The thiadiazole ring can be formed through cyclization reactions involving thiosemicarbazides and appropriate electrophiles.
Coupling Reactions: The final step involves coupling the benzofuran core with the thiadiazole ring using amide bond formation reactions, typically employing coupling reagents like EDCI or DCC.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield, purity, and cost-effectiveness. This might include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.
Chemical Reactions Analysis
Types of Reactions
3,6-dimethyl-N-(3-phenyl-1,2,4-thiadiazol-5-yl)-1-benzofuran-2-carboxamide can undergo various chemical reactions, including:
Oxidation: Oxidative cleavage or functional group transformations using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction of functional groups using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Electrophilic or nucleophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, or chromium trioxide in acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, or catalytic hydrogenation.
Substitution: Halogenating agents, nucleophiles like amines or thiols, and appropriate solvents and catalysts.
Major Products Formed
The major products formed from these reactions would depend on the specific functional groups involved and the reaction conditions. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce alcohols or amines.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules and materials.
Biology: As a probe or inhibitor in biochemical assays and studies.
Medicine: Potential therapeutic applications due to its biological activity, such as anti-inflammatory, antimicrobial, or anticancer properties.
Industry: Use in the development of new materials, agrochemicals, or pharmaceuticals.
Mechanism of Action
The mechanism of action of 3,6-dimethyl-N-(3-phenyl-1,2,4-thiadiazol-5-yl)-1-benzofuran-2-carboxamide would depend on its specific biological activity. Generally, it might interact with molecular targets such as enzymes, receptors, or nucleic acids, modulating their activity and leading to the observed effects. The pathways involved could include inhibition of enzyme activity, disruption of cellular processes, or modulation of signaling pathways.
Comparison with Similar Compounds
Similar Compounds
Benzofuran Derivatives: Compounds with similar benzofuran cores but different substituents.
Thiadiazole Derivatives: Compounds with similar thiadiazole rings but different substituents.
Carboxamide Derivatives: Compounds with similar carboxamide functional groups but different core structures.
Uniqueness
The uniqueness of 3,6-dimethyl-N-(3-phenyl-1,2,4-thiadiazol-5-yl)-1-benzofuran-2-carboxamide lies in its specific combination of functional groups and structural features, which confer distinct chemical and biological properties compared to other similar compounds.
Properties
Molecular Formula |
C19H15N3O2S |
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Molecular Weight |
349.4 g/mol |
IUPAC Name |
3,6-dimethyl-N-(3-phenyl-1,2,4-thiadiazol-5-yl)-1-benzofuran-2-carboxamide |
InChI |
InChI=1S/C19H15N3O2S/c1-11-8-9-14-12(2)16(24-15(14)10-11)18(23)21-19-20-17(22-25-19)13-6-4-3-5-7-13/h3-10H,1-2H3,(H,20,21,22,23) |
InChI Key |
OOZHIKJSBIVUGL-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C=C1)C(=C(O2)C(=O)NC3=NC(=NS3)C4=CC=CC=C4)C |
Origin of Product |
United States |
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